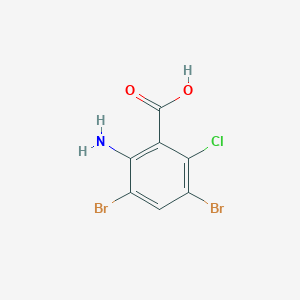

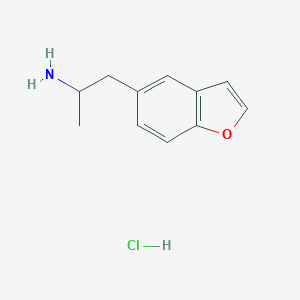

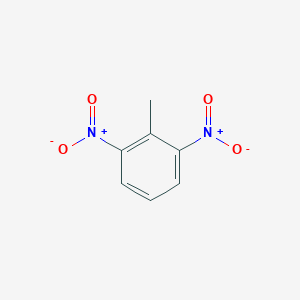

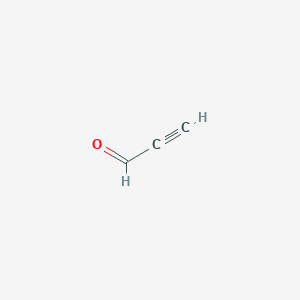

N2-甲基-4-硝基-1,2-苯二胺

科学研究应用

CPP-115具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究GABA-AT抑制和GABA水平调节的工具。 在生物学和医学领域,CPP-115正因其在治疗神经和精神疾病(如癫痫、抽动秽语综合征和药物成瘾)方面的潜在治疗应用而受到研究 . 它提高GABA水平的能力使其成为这些疾病的有希望的候选药物 .

准备方法

CPP-115的合成涉及多个步骤,从环戊烷环的制备和二氟亚甲基的引入开始。合成路线通常涉及使用各种试剂和催化剂来实现所需的立体化学和官能团。 CPP-115的工业生产方法没有广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化 .

化学反应分析

CPP-115经历了几种类型的化学反应,包括水解和取代反应。 一个值得注意的反应是GABA-AT催化的二氟亚甲基水解为羧酸,同时失去两个氟离子并将辅酶转化为磷酸吡哆胺 . 该反应对于GABA-AT的失活以及随后脑中GABA水平的升高至关重要 .

作用机制

CPP-115的作用机制涉及GABA-AT的不可逆失活,导致脑中GABA水平升高 . GABA-AT是一种依赖于磷酸吡哆醛(PLP)的酶,可以降解GABA。 当CPP-115与GABA-AT结合时,它会经历一系列反应,导致二氟亚甲基水解并形成与酶紧密结合的复合物 . 这种失活阻止了GABA的降解,从而增加了其在脑中的浓度 .

相似化合物的比较

属性

IUPAC Name |

2-N-methyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNGTTDFLMOBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620764 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95576-84-4 | |

| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)